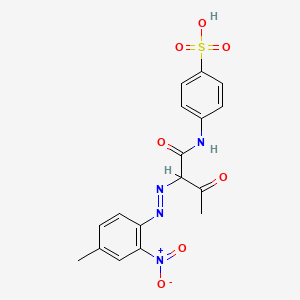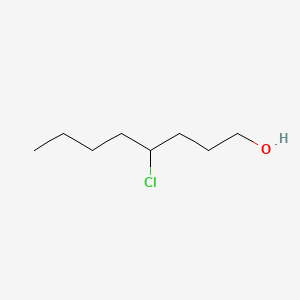
4-Chlorooctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorooctan-1-ol is an organic compound with the molecular formula C8H17ClO. It is a chlorinated alcohol, specifically an alkanol, where the chlorine atom is attached to the fourth carbon of an octane chain, and the hydroxyl group is attached to the first carbon. This compound is known for its applications in various chemical syntheses and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chlorooctan-1-ol can be synthesized through several methods. One common approach involves the chlorination of octanol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom, followed by hydrolysis to introduce the hydroxyl group back at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where octanol is treated with chlorinating agents under optimized conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorooctan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane by removing the hydroxyl group and the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are used under appropriate conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Various substituted octanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorooctan-1-ol has several applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms, particularly those involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is employed in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 4-Chlorooctan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding.
Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1-butanol: A shorter chain analog with similar chemical properties but different physical characteristics.
8-Chloro-1-octanol: Another chlorinated octanol with the chlorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness: 4-Chlorooctan-1-ol is unique due to its specific chain length and the position of the chlorine atom, which confer distinct reactivity and suitability for particular applications in synthesis and industry.
Eigenschaften
CAS-Nummer |
67700-24-7 |
|---|---|
Molekularformel |
C8H17ClO |
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
4-chlorooctan-1-ol |
InChI |
InChI=1S/C8H17ClO/c1-2-3-5-8(9)6-4-7-10/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
MMVJPTKAKBJYGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


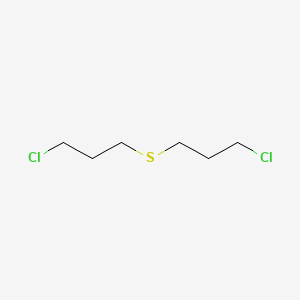
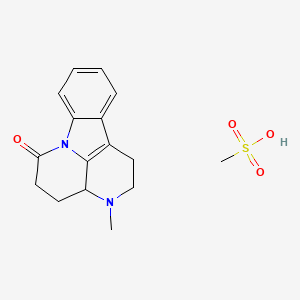
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)
![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
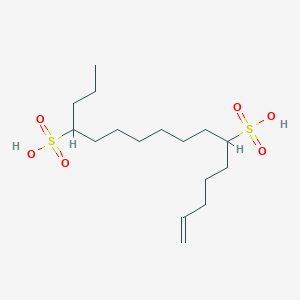
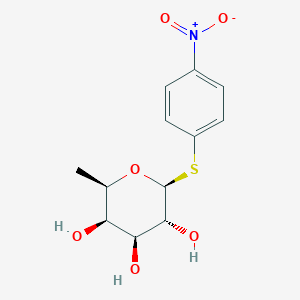

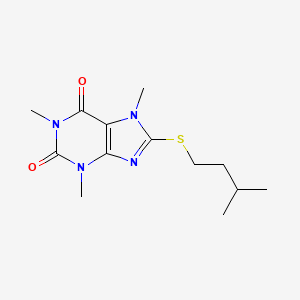


![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
